molecular formula C33H36N2O12 B035210 Cromoglicate lisetil CAS No. 110816-79-0

Cromoglicate lisetil

Cat. No.: B035210
CAS No.: 110816-79-0
M. Wt: 652.6 g/mol
InChI Key: NGJJDHCBOKNREV-FQEVSTJZSA-N
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Description

Cromoglicate lisetil is a synthetic compound known for its role as a mast cell stabilizer. It is an orally deliverable prodrug of cromolyn sodium, which is used to prevent the release of inflammatory chemicals such as histamine from mast cells. This compound is primarily used in the management of allergic conditions and asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cromoglicate lisetil involves several steps, starting from the base compound cromoglicic acid. The process typically includes esterification reactions to form the lisetil derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Techniques such as crystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Cromoglicate lisetil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cromoglicate lisetil has a wide range of scientific research applications:

Mechanism of Action

Cromoglicate lisetil exerts its effects by inhibiting the degranulation of mast cells. This prevents the release of histamine and other inflammatory mediators. The compound acts by stabilizing the mast cell membrane and inhibiting calcium influx, which is essential for the degranulation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cromoglicate lisetil is unique due to its oral bioavailability and its specific action on mast cells. Unlike some other mast cell stabilizers, it can be administered orally, making it more convenient for long-term management of allergic conditions .

Biological Activity

Cromoglicate lisetil, a prodrug of cromolyn sodium, is primarily recognized for its role as a mast cell stabilizer. This compound has gained attention for its therapeutic potential in various inflammatory and allergic conditions, particularly rheumatoid arthritis (RA) and mastocytosis. This article delves into the biological activity of this compound, supported by case studies, research findings, and relevant data.

This compound functions by inhibiting the degranulation of mast cells, which release histamines and other mediators involved in inflammatory responses. The mechanism involves:

  • Stabilization of Mast Cell Membranes : By preventing the release of inflammatory mediators from mast cells, it helps mitigate allergic reactions and inflammation.
  • Inhibition of Histamine Release : this compound effectively reduces histamine levels, thereby alleviating symptoms associated with allergic responses and asthma.

Rheumatoid Arthritis (RA)

A significant area of research has focused on the application of this compound in treating RA. Studies indicate that mast cells play a crucial role in the pathogenesis of RA, contributing to inflammation and joint damage. In an animal model, this compound demonstrated efficacy in reducing the severity of RA by stabilizing mast cells and preventing the release of pro-inflammatory mediators such as chymase and matrix metalloproteinases .

Table 1: Effects of this compound on RA Models

Study TypeModel UsedTreatment DurationOutcome
Animal StudyMice with RA4 weeksReduced inflammation
In Vitro StudySynovial cellsN/ADecreased mediator release

Mastocytosis

This compound is also utilized in managing mastocytosis, a condition characterized by an abnormal increase in mast cells. A case study highlighted a patient whose symptoms improved significantly after incorporating inhaled sodium cromoglicate alongside oral treatment. The patient reported reductions in bone pain, fatigue, and headaches after adjusting dosages based on symptom severity .

Case Study Summary: Mastocytosis Treatment

  • Patient Profile : 40-year-old female diagnosed at age 33.
  • Initial Treatment : H1 and H2 antihistamines with oral sodium cromoglicate.
  • Outcome : Addition of inhaled sodium cromoglicate led to notable symptom relief.

Research Findings

Recent studies have expanded the understanding of this compound's pharmacological effects:

  • Inhibition of Allergic Reactions : Research indicates that this compound can reduce IgE-mediated responses by inhibiting B lymphocyte activity .
  • Topical Formulations : Investigations into topical formulations have shown that stability can be maintained for up to three months at room temperature, enhancing its application in dermatological conditions .

Properties

IUPAC Name

ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O12/c1-3-41-32(39)27-15-21(36)29-23(10-7-12-25(29)46-27)43-17-19(45-31(38)20(35)9-5-6-14-34)18-44-24-11-8-13-26-30(24)22(37)16-28(47-26)33(40)42-4-2/h7-8,10-13,15-16,19-20H,3-6,9,14,17-18,34-35H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJJDHCBOKNREV-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110816-79-0
Record name L-Lysine, 2-[[2-(ethoxycarbonyl)-4-oxo-4H-1-benzopyran-5-yl]oxy]-1-[[[2-(ethoxycarbonyl)-4-oxo-4H-1-benzopyran-5-yl]oxy]methyl]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110816-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromoglicate lisetil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110816790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CROMOGLICATE LISETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOZ07VZP8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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